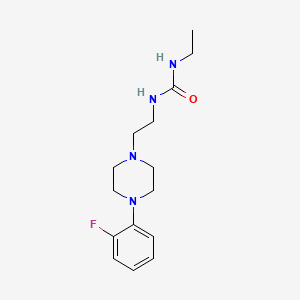

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a piperazine derivative with other organic molecules. For example, a study on the synthesis of triazole-pyrimidine hybrids involved the reaction of various piperazine derivatives . Another study discussed the synthesis of piperazine derivatives through cyclization of 1,2-diamine derivatives with sulfonium salts .Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral membrane proteins that facilitate the transport of nucleosides across cell membranes. They play a crucial role in cellular nucleotide synthesis and the regulation of many physiological processes .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The inhibition of ENTs disrupts the normal transport of nucleosides, which can lead to various downstream effects .

Biochemical Pathways

The inhibition of ENTs by this compound affects several biochemical pathways. One of the key pathways affected is the NF-kB inflammatory pathway . This pathway plays a critical role in the immune response to infections. Inhibition of this pathway can lead to reduced inflammation and potentially neuroprotective effects .

Result of Action

The inhibition of ENTs and the subsequent disruption of the NF-kB inflammatory pathway can lead to neuroprotective and anti-neuroinflammatory effects . This suggests that this compound and similar compounds could potentially be developed as treatments for neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of ENTs is known to increase in an acidic environment . Therefore, the pH of the environment could potentially influence the efficacy and stability of this compound .

Advantages and Limitations for Lab Experiments

One advantage of using 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea in lab experiments is its potential as a drug candidate. It has been shown to have activity against a variety of targets, making it a promising candidate for drug discovery. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to carefully monitor the dose and exposure of this compound to avoid any adverse effects.

Future Directions

There are many potential future directions for research on 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea. One direction could be to further investigate its mechanism of action and how it modulates neurotransmitter activity in the brain. Another direction could be to explore its potential as a treatment for specific psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, research could focus on developing new derivatives of this compound with improved activity and reduced toxicity.

Synthesis Methods

The synthesis of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea can be achieved through a multi-step process. The starting material for this synthesis is 2-fluorobenzylamine, which is reacted with ethyl isocyanate to form 1-ethyl-3-(2-fluorobenzyl)urea. This intermediate is then reacted with 1-(2-chloroethyl)piperazine to form the final product, this compound.

Scientific Research Applications

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has been extensively studied for its potential applications in the field of drug discovery. This compound has been shown to have activity against a variety of targets, including serotonin receptors, dopamine receptors, and adrenergic receptors. It has also been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific safety information for “1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea” is not available, compounds with similar structures may have associated hazards. For example, a compound with a fluorophenyl piperazine structure has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name |

1-ethyl-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23FN4O/c1-2-17-15(21)18-7-8-19-9-11-20(12-10-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFHQTZTNLDXEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2901934.png)

![N-(furan-2-ylmethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2901937.png)

![3-Methoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2901940.png)

![N-(3,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2901941.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2901942.png)

![3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2901945.png)

![2-[4-(4-Methylphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2901946.png)

![2-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2901953.png)

![N-(2,5-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2901956.png)